(E)-5-(2-((5-bromo-1H-indol-3-yl)methylene)hydrazinyl)-2-isobutyloxazole-4-carbonitrile
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Description
(E)-5-(2-((5-bromo-1H-indol-3-yl)methylene)hydrazinyl)-2-isobutyloxazole-4-carbonitrile is a useful research compound. Its molecular formula is C17H16BrN5O and its molecular weight is 386.253. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized and tested compounds with structural similarities for antimicrobial properties. Novel derivatives, including 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile, showed potential as antimicrobial agents after being successfully synthesized and characterized through spectroscopic analyses (Al‐Azmi & Mahmoud, 2020).
Antioxidant and Cytotoxicity Potential
Research into 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives evaluated their in vitro cytotoxicity on carcinoma cell lines, reporting significant cytotoxic activity for specific derivatives. These compounds also exhibited remarkable antioxidant activity, suggesting a dual application in therapeutic research (Grozav et al., 2017).
Synthetic Applications
A review covered recent advances in the preparation of heterocyclic compounds utilizing 3-methyl-4-arylmethylene isoxazole-5(4H)-ones and 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitriles, highlighting their role as building blocks in synthetic organic chemistry for developing biologically significant heterocycles (Patel, 2017).
Molecular Docking and In Vitro Screening
Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings towards GlcN-6-P synthase, with results revealing moderate to good binding energies. These compounds also displayed antimicrobial and antioxidant activities, further emphasizing the versatile applications of such molecules in drug discovery and development (Flefel et al., 2018).
Properties
IUPAC Name |
5-[(2E)-2-[(5-bromo-1H-indol-3-yl)methylidene]hydrazinyl]-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O/c1-10(2)5-16-22-15(7-19)17(24-16)23-21-9-11-8-20-14-4-3-12(18)6-13(11)14/h3-4,6,8-10,20,23H,5H2,1-2H3/b21-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIIVKQCCQZBPM-ZVBGSRNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=C(O1)NN=CC2=CNC3=C2C=C(C=C3)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NC(=C(O1)N/N=C/C2=CNC3=C2C=C(C=C3)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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